Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-2-carboxylate: is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a cyclopropyl group with a hydroxymethyl substituent, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the cyclopropanation of a thiophene derivative followed by esterification. The reaction conditions typically include the use of a cyclopropanation reagent such as diazomethane or a cyclopropyl halide in the presence of a base. The esterification step can be carried out using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors for the cyclopropanation and esterification steps. This allows for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 5-(1-(Hydroxymethyl)cyclopropyl)thiophene-2-carboxylic acid.
Reduction: 5-(1-(Hydroxymethyl)cyclopropyl)thiophene-2-methanol.
Substitution: 5-(1-(Hydroxymethyl)cyclopropyl)-3-bromothiophene-2-carboxylate.
Scientific Research Applications
Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(hydroxymethyl)thiophene-2-carboxylate
- Methyl 5-(cyclopropyl)thiophene-2-carboxylate
- Methyl 5-(1-(hydroxymethyl)cyclopropyl)furan-2-carboxylate
Uniqueness
Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-2-carboxylate is unique due to the presence of both a cyclopropyl group and a hydroxymethyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H12O3S |
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Molecular Weight |
212.27 g/mol |
IUPAC Name |
methyl 5-[1-(hydroxymethyl)cyclopropyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C10H12O3S/c1-13-9(12)7-2-3-8(14-7)10(6-11)4-5-10/h2-3,11H,4-6H2,1H3 |
InChI Key |
RKHABINLWPXSIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2(CC2)CO |
Origin of Product |
United States |
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